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Abstract
The G-protein coupled receptor DP2, also known as CRTH2 (chemoattractant receptor-

homologous molecule expressed on Th2 cells), is a critical player in the inflammatory cascade,

particularly in allergic diseases such as asthma. Its activation by prostaglandin D2 (PGD2)

triggers a signaling cascade that leads to the recruitment and activation of key immune cells,

including T helper 2 (Th2) cells, eosinophils, and basophils. While the role of DP2 in

inflammation is well-established, the regulation of its function through post-translational

modifications (PTMs) remains a largely unexplored area. This technical guide provides a

comprehensive overview of the current understanding and potential avenues of investigation

into the PTMs of the DP2 receptor. Due to a notable lack of direct experimental evidence for

PTMs on the DP2 protein itself, this guide synthesizes information on PTMs common to other

G-protein coupled receptors (GPCRs) and presents bioinformatic predictions of potential

modification sites on the human DP2 protein. Detailed experimental protocols for investigating

these potential PTMs are also provided to facilitate future research in this critical area.

Introduction to the DP2 Receptor
The DP2 receptor is a seven-transmembrane domain receptor encoded by the PTGDR2 gene

in humans. It belongs to the class A family of GPCRs and is a high-affinity receptor for PGD2.

The expression of DP2 is predominantly found on cells of the innate and adaptive immune

systems, including Th2 cells, type 2 innate lymphoid cells (ILC2s), eosinophils, and basophils.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b607193?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607193?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The central role of the PGD2-DP2 signaling axis in mediating type 2 inflammatory responses

has made it an attractive target for the development of therapeutics for allergic diseases.

Post-Translational Modifications: A Key Regulatory
Layer for GPCRs
Post-translational modifications are covalent enzymatic modifications of proteins following their

biosynthesis. These modifications dramatically increase the functional diversity of the proteome

and are critical for regulating protein activity, localization, and interaction with other molecules.

For GPCRs, PTMs such as glycosylation, phosphorylation, ubiquitination, and palmitoylation

are known to play crucial roles in receptor trafficking, signaling, and desensitization.

Despite the importance of PTMs in GPCR function, there is a significant gap in the literature

regarding the specific post-translational modifications of the DP2 receptor. To date, no

published studies have experimentally identified or characterized specific PTM sites on the

DP2 protein. Therefore, the following sections will discuss the potential PTMs of DP2 based on

knowledge from other GPCRs and on in silico predictions.

Potential Post-Translational Modifications of the
DP2 Receptor
Glycosylation
N-linked glycosylation, the attachment of an oligosaccharide to a nitrogen atom of an

asparagine residue, is a common PTM of GPCRs that occurs in the endoplasmic reticulum. It is

crucial for proper protein folding, stability, and trafficking to the cell surface.

Predicted N-glycosylation Sites in Human DP2:

Bioinformatic analysis of the human DP2 protein sequence (UniProt accession number

Q9Y5Y4) predicts one potential N-glycosylation site.

Predicted Site Sequence Context Potential Function

Asn-4 N-E-T
Receptor folding, stability, and

cell surface expression.
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Phosphorylation
Phosphorylation, the addition of a phosphate group to serine, threonine, or tyrosine residues, is

a key mechanism for regulating GPCR signaling and desensitization. Agonist-induced

phosphorylation of GPCRs is typically mediated by G-protein-coupled receptor kinases (GRKs)

and second messenger-activated kinases like protein kinase A (PKA) and protein kinase C

(PKC). Phosphorylation promotes the binding of arrestin proteins, which uncouple the receptor

from G proteins and initiate receptor internalization.

Predicted Phosphorylation Sites in Human DP2:

Numerous potential phosphorylation sites are predicted throughout the intracellular domains of

the human DP2 receptor.

Predicted Site Residue Type Predicted Kinase(s) Potential Function

Ser-228 Serine PKA, PKC

Receptor

desensitization,

arrestin binding

Thr-245 Threonine GRK, CKII

Receptor

desensitization,

internalization

Ser-323 Serine PKA, PKC
Regulation of G-

protein coupling

Tyr-330 Tyrosine Src family kinases

Modulation of

downstream signaling

pathways

Ubiquitination
Ubiquitination is the attachment of one or more ubiquitin molecules to a substrate protein, most

commonly on lysine residues. It is a versatile PTM that can regulate protein degradation,

trafficking, and signaling. For GPCRs, ubiquitination is involved in receptor downregulation and

lysosomal degradation.

Predicted Ubiquitination Sites in Human DP2:
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Several lysine residues within the intracellular loops and C-terminal tail of the human DP2

receptor are predicted as potential ubiquitination sites.

Predicted Site Sequence Context
Potential E3
Ligase(s)

Potential Function

Lys-235 K-x-E Nedd4 family

Receptor

downregulation and

degradation

Lys-340 K-x-D Smurf family
Sorting to lysosomal

pathway

Palmitoylation
Palmitoylation is the reversible attachment of the 16-carbon fatty acid palmitate to cysteine

residues. This lipid modification can influence the subcellular localization, protein-protein

interactions, and signaling of GPCRs. For many GPCRs, palmitoylation of cysteine residues in

the C-terminal tail is important for receptor localization to lipid rafts and for efficient G-protein

coupling.

Predicted Palmitoylation Sites in Human DP2:

Bioinformatic tools predict potential palmitoylation sites in the C-terminal region of the human

DP2 receptor.

Predicted Site Sequence Context
Potential DHHC
Enzyme(s)

Potential Function

Cys-350 C-L-S DHHC3, DHHC7
Membrane anchoring,

G-protein coupling

Cys-358 C-F-L DHHC5, DHHC8
Subcellular

localization

DP2 Receptor Signaling Pathways
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The binding of PGD2 to the DP2 receptor primarily leads to the activation of the Gαi/o family of

G proteins. This results in the inhibition of adenylyl cyclase, leading to a decrease in

intracellular cyclic AMP (cAMP) levels. Additionally, Gβγ subunits can activate downstream

effectors such as phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K).

Below is a diagram illustrating the canonical DP2 signaling pathway.
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Caption: Canonical DP2 receptor signaling pathway.

Experimental Protocols for PTM Analysis of DP2
The following are detailed, generalized protocols for the investigation of potential post-

translational modifications of the DP2 receptor.

Immunoprecipitation and Western Blotting for PTM
Detection
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This protocol describes the enrichment of the DP2 receptor from cell lysates followed by

detection of specific PTMs using modification-specific antibodies.

Workflow Diagram:
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Caption: Workflow for Immunoprecipitation and Western Blotting.
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Methodology:

Cell Lysis:

Culture cells expressing the DP2 receptor (e.g., HEK293 cells transfected with a DP2

expression vector, or primary Th2 cells).

Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and

phosphatase inhibitors.

Incubate on ice for 30 minutes with occasional vortexing.

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

Immunoprecipitation:

Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.

Incubate the pre-cleared lysate with an anti-DP2 antibody overnight at 4°C with gentle

rotation.

Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

Washing and Elution:

Collect the beads by centrifugation and wash three times with ice-cold lysis buffer.

Elute the protein from the beads by boiling in 2x Laemmli sample buffer for 5 minutes.

Western Blotting:

Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

Incubate the membrane with a primary antibody specific for the PTM of interest (e.g., anti-

phospho-serine, anti-ubiquitin) overnight at 4°C.
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Wash the membrane with TBST and incubate with an HRP-conjugated secondary

antibody for 1 hour at room temperature.

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Mass Spectrometry for PTM Site Identification
This protocol outlines a bottom-up proteomics approach to identify specific PTM sites on the

DP2 receptor.

Workflow Diagram:
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Caption: Workflow for Mass Spectrometry-based PTM analysis.

Methodology:

Protein Preparation:

Immunoprecipitate the DP2 receptor as described in the previous protocol.

Separate the immunoprecipitated protein by SDS-PAGE and visualize with Coomassie

blue staining.

Excise the protein band corresponding to the molecular weight of DP2.

In-gel Digestion:

Destain the gel piece and reduce the protein with DTT, followed by alkylation with

iodoacetamide.

Digest the protein overnight with a protease such as trypsin.

Extract the peptides from the gel.

PTM-Peptide Enrichment (Optional but Recommended):

For phosphopeptide analysis, enrich the peptide mixture using titanium dioxide (TiO₂) or

immobilized metal affinity chromatography (IMAC).

For glycopeptide analysis, use lectin affinity chromatography.

For ubiquitinated peptides, use antibodies that recognize the di-glycine remnant of

ubiquitin after tryptic digest.

LC-MS/MS Analysis:

Analyze the peptide mixture by liquid chromatography coupled to tandem mass

spectrometry (LC-MS/MS).
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Acquire data in a data-dependent acquisition (DDA) mode to select precursor ions for

fragmentation.

Data Analysis:

Search the acquired MS/MS spectra against a protein database containing the human

DP2 sequence using a search engine like Mascot or Sequest.

Specify the potential PTMs as variable modifications in the search parameters.

Validate the identified PTM sites using manual spectral interpretation or specialized

software.

Conclusion and Future Directions
The post-translational modification of the DP2 receptor is a critical but underexplored area of

research. While direct experimental evidence is currently lacking, bioinformatic predictions and

knowledge from other GPCRs strongly suggest that DP2 is likely regulated by glycosylation,

phosphorylation, ubiquitination, and palmitoylation. The experimental protocols detailed in this

guide provide a roadmap for researchers to begin to unravel the PTM landscape of the DP2

receptor. A thorough understanding of how these modifications regulate DP2 function will not

only provide fundamental insights into the biology of this important receptor but may also open

up new avenues for the development of novel therapeutics for allergic and inflammatory

diseases. Future studies should focus on the experimental validation of the predicted PTM

sites, the identification of the enzymes responsible for these modifications, and the elucidation

of the functional consequences of these PTMs on DP2 signaling and trafficking.

To cite this document: BenchChem. [Post-Translational Modifications of the DP2 Receptor: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b607193#post-translational-modifications-of-dp2-
protein]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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